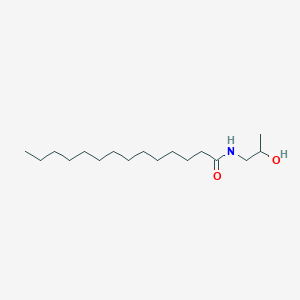

N-(2-Hydroxypropyl)myristamide

Description

N-(2-Hydroxypropyl)myristamide is a fatty acid amide derivative with the molecular formula C₁₇H₃₅NO₂ and a molecular weight of 285.469 g/mol . Its structure consists of a myristic acid (C14 saturated fatty acid) backbone conjugated to a 2-hydroxypropylamine group. The compound is classified as a heterocyclic organic compound and is commercially available for research purposes, supplied by entities such as US Biological Life Sciences in 1 kg batches .

Properties

CAS No. |

10525-14-1 |

|---|---|

Molecular Formula |

C17H35NO2 |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)tetradecanamide |

InChI |

InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16(2)19/h16,19H,3-15H2,1-2H3,(H,18,20) |

InChI Key |

WGBIOGHOLKYEAM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NCC(C)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(C)O |

Other CAS No. |

68855-61-8 10525-14-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-Hydroxypropyl)myristamide with four related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 35627-96-4 | C₁₇H₃₅NO₂ | 285.469 | C14 alkyl chain, 2-hydroxypropylamide group |

| N-(2-Hydroxypropyl)stearamide | 67305-72-0 | C₁₉H₃₉NO₂ | 313.526 | C18 alkyl chain, 2-hydroxypropylamide group |

| N-(2-Hydroxyethyl)myristamide | Not provided | C₁₆H₃₃NO₂ | 271.450 | C14 alkyl chain, 2-hydroxyethylamide group |

| 2-Hydroxypropyl methacrylamide (HPMA) | 10525-14-1 | C₇H₁₃NO₂ | 143.188 | Methacrylamide backbone, 2-hydroxypropyl group |

| N-Isopropylacrylamide | 2210-25-5 | C₆H₁₁NO | 113.158 | Acrylamide backbone, isopropyl group |

Key Observations:

Alkyl Chain Length :

- N-(2-Hydroxypropyl)stearamide has a longer C18 alkyl chain compared to the C14 chain in the myristamide derivative, which increases its hydrophobicity and molecular weight .

- N-(2-Hydroxyethyl)myristamide differs in the substituent group (hydroxyethyl vs. hydroxypropyl), likely reducing steric hindrance and altering solubility .

Functional Groups :

- HPMA and N-Isopropylacrylamide contain unsaturated acrylamide backbones, enabling polymerization. This contrasts with the saturated fatty acid amides, which lack reactive double bonds .

Molecular Weight and Applications :

- Lower molecular weight compounds like HPMA and N-Isopropylacrylamide are widely used in thermoresponsive hydrogels and drug delivery systems due to their small size and LCST (Lower Critical Solution Temperature) behavior .

- Higher molecular weight fatty acid amides (e.g., stearamide and myristamide derivatives) are more suited for lipid-based formulations or surfactants .

Research and Application Insights

- Biomedical Potential: HPMA is a well-studied polymer precursor with FDA-approved uses in drug conjugates due to its biocompatibility . N-Isopropylacrylamide forms temperature-sensitive hydrogels, critical in tissue engineering and controlled release systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.